molecular formula C6H13NO3 B12754106 2-Methoxyethyl dimethylcarbamate CAS No. 50883-78-8

2-Methoxyethyl dimethylcarbamate

Cat. No.: B12754106
CAS No.: 50883-78-8
M. Wt: 147.17 g/mol
InChI Key: GWQGUEQQIYWBKL-UHFFFAOYSA-N
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Preparation Methods

2-Methoxyethyl dimethylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with 2-methoxyethyl chloroformate under controlled conditions . The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

2-Methoxyethyl dimethylcarbamate undergoes several types of chemical reactions, including:

Scientific Research Applications

2-Methoxyethyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . This mechanism is particularly relevant in its use as a pesticide, where it inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and disruption of nerve function in pests.

Comparison with Similar Compounds

2-Methoxyethyl dimethylcarbamate can be compared with other carbamate compounds, such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and effectiveness in various applications.

Properties

CAS No.

50883-78-8

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-methoxyethyl N,N-dimethylcarbamate

InChI

InChI=1S/C6H13NO3/c1-7(2)6(8)10-5-4-9-3/h4-5H2,1-3H3

InChI Key

GWQGUEQQIYWBKL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCCOC

Origin of Product

United States

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